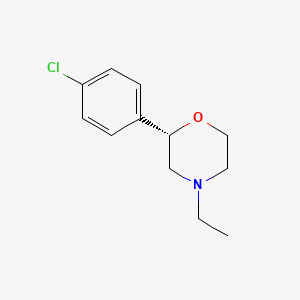

(2S)-2-(4-chlorophenyl)-4-ethylmorpholine

Description

Structure

3D Structure

Properties

CAS No. |

920798-78-3 |

|---|---|

Molecular Formula |

C12H16ClNO |

Molecular Weight |

225.71 g/mol |

IUPAC Name |

(2S)-2-(4-chlorophenyl)-4-ethylmorpholine |

InChI |

InChI=1S/C12H16ClNO/c1-2-14-7-8-15-12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3/t12-/m1/s1 |

InChI Key |

DRFQVJALVAMWIZ-GFCCVEGCSA-N |

Isomeric SMILES |

CCN1CCO[C@H](C1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCN1CCOC(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 4 Chlorophenyl 4 Ethylmorpholine and Its Analogues

Retrosynthetic Analysis of the (2S)-2-(4-chlorophenyl)-4-ethylmorpholine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections for its construction. The core morpholine (B109124) heterocycle can be disconnected at the C-O or C-N bonds, suggesting convergent strategies from simpler, readily available building blocks.

A primary disconnection across the C2-N and C3-O bonds suggests a convergent approach from a C2-arylethanolamine derivative and a two-carbon electrophile. A more common and strategically sound approach involves sequential bond formation. The most logical disconnections are at the N4-C3 and O1-C2 bonds, or the N4-C5 and O1-C6 bonds.

Strategy 1: C-N and C-O Bond Formation This approach involves disconnecting the N-ethyl bond and the bond between the oxygen and the chiral carbon (C2). This leads back to a chiral amino alcohol, (S)-2-amino-1-(4-chlorophenyl)ethanol, and a two-carbon unit that can cyclize to form the ring. The ethyl group can be introduced at the nitrogen atom either before or after the ring formation.

Strategy 2: Cyclization of an Amino Diol A highly convergent approach involves the cyclization of an N-ethylated amino diol. Retrosynthetically, cleaving the C2-O1 and C3-N4 bonds leads to (S)-1-(4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)ethan-1-ol. This intermediate can be assembled from (S)-2-(4-chlorophenyl)oxirane and N-ethyl-ethanolamine. This strategy places the stereocenter-forming step early in the synthesis.

Strategy 3: Asymmetric Hydrogenation of a Dehydromorpholine Another powerful strategy involves the late-stage creation of the stereocenter. nih.govsemanticscholar.org This retrosynthetic approach disconnects the molecule to its unsaturated precursor, 2-(4-chlorophenyl)-4-ethyl-5,6-dihydro-4H-1,4-oxazine. The subsequent asymmetric hydrogenation of the C=C double bond would then establish the desired (S)-stereocenter at the C2 position. nih.govsemanticscholar.org This method relies on the development of effective chiral catalysts.

These retrosynthetic pathways provide a framework for the various synthetic strategies discussed in the following sections, each aiming to control the absolute stereochemistry at the C2 position.

Development of Stereoselective Synthetic Routes

The synthesis of enantiomerically pure 2-substituted morpholines has been a subject of extensive research. semanticscholar.org Key strategies involve establishing the stereocenter before, during, or after the cyclization of the morpholine ring. semanticscholar.org

Enantioselective Synthesis Strategies Towards this compound

Asymmetric catalysis is a highly efficient method for generating chiral molecules, prized for its atom economy and operational simplicity. semanticscholar.org One of the most effective approaches for synthesizing 2-substituted chiral morpholines is the asymmetric hydrogenation of a dehydromorpholine precursor. nih.govsemanticscholar.org

This "after cyclization" strategy utilizes a transition-metal complex with a chiral ligand to control the stereochemical outcome of the hydrogenation. nih.gov For instance, a bisphosphine-rhodium catalyst bearing a large bite angle has been successfully employed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org This method is scalable and the resulting products can be transformed into key intermediates for bioactive compounds. nih.gov

Another catalytic approach involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. acs.orgorganic-chemistry.orgacs.orgubc.ca This method has been efficiently used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, achieving high yields and enantiomeric excesses greater than 95%. acs.orgorganic-chemistry.orgacs.orgubc.ca While demonstrated for 3-substituted morpholines, the principles of asymmetric transfer hydrogenation could be adapted for 2-substituted systems.

Recent advancements also include photocatalytic, diastereoselective annulation strategies for synthesizing morpholines from readily available starting materials using a visible-light-activated photocatalyst. nih.govacs.org

| Catalyst System | Substrate Type | Key Transformation | Stereoselectivity (ee) |

| Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholine | Asymmetric Hydrogenation | Up to 99% |

| RuCl(S,S)-Ts-DPEN | Cyclic Imine (from Aminoalkyne) | Asymmetric Transfer Hydrogenation | >95% |

| Visible-light photocatalyst | Various | Diastereoselective Annulation | High |

The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which serve as versatile starting materials in synthesis. wikipedia.org This strategy leverages the pre-existing stereocenters of these molecules, preserving their chirality throughout the reaction sequence to build more complex structures. wikipedia.org

For the synthesis of this compound, a suitable chiral pool starting material would be an enantiopure amino acid. L-Aspartic acid, for example, has been used as a precursor in a concise synthesis of (2S,4R)-4-hydroxyornithine. nih.gov A similar strategy could be envisioned starting from a derivative of (S)-phenylglycine or a related chiral amino alcohol. For instance, enantiopure epoxides and amino alcohols are common chiral pool starting materials for constructing substituted morpholines. nih.govacs.org The synthesis can be initiated by the reaction of an enantiopure epoxide, such as (S)-2-(4-chlorophenyl)oxirane, with an appropriate amino alcohol. nih.gov

Another approach involves using enantiopure building blocks derived from sources like Boc-protected serine to create versatile morpholine fragments. d-nb.info This method highlights the utility of selecting readily available enantiopure starting materials to impart the desired integral stereochemistry into the final product. d-nb.info

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. Numerous methods have been developed for the diastereoselective synthesis of substituted morpholines.

One notable method is a palladium-catalyzed hydroamination reaction, which is a key step in a stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. acs.org This process yields morpholines as a single diastereomer in excellent yield. acs.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to various substituted morpholines with high diastereoselectivity. rsc.org

Copper-promoted oxyamination of alkenes offers another route to 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.gov Furthermore, a one-pot sequential reaction involving Pd(0)-catalyzed Tsuji–Trost reaction followed by Fe(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols has been developed for the diastereoselective synthesis of a variety of substituted morpholines. acs.org These methods showcase the power of metal-catalyzed reactions to achieve high levels of stereocontrol in the formation of the morpholine ring. acs.orgrsc.org

| Reaction Type | Catalyst/Promoter | Key Intermediate | Diastereomeric Ratio (d.r.) |

| Carboamination | Palladium catalyst | N-aryl ethanolamine (B43304) | >20:1 |

| Hydroamination | Palladium catalyst | Carbamate-protected aziridine | Single diastereomer |

| Oxyamination | Copper(II) 2-ethylhexanoate | Alkenol | High |

| Intramolecular Cyclization | Rhodium catalyst | Nitrogen-tethered allenol | up to >99:1 |

| Tsuji–Trost/Heterocyclization | Pd(0) / Fe(III) | Vinyloxirane | Good to excellent |

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. researchgate.netmdpi.com Enzymes operate under mild conditions with high stereoselectivity, making them ideal for the synthesis of chiral pharmaceuticals. researchgate.netmdpi.com

For the synthesis of chiral amines and alcohols, key precursors to morpholines, several enzyme classes are particularly useful. Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce enantiopure secondary alcohols. nih.gov For instance, an (S)-selective ADH could reduce a precursor ketone like 1-(4-chlorophenyl)-2-(ethyl(2-hydroxyethyl)amino)ethan-1-one to the desired (S)-alcohol intermediate with high enantiomeric excess.

Transaminases (TAs) are another critical class of enzymes that can install a chiral amine group. mdpi.com An (S)-selective amine transaminase could be used in the asymmetric amination of a suitable ketone precursor to directly form an enantiopure amino alcohol or a related intermediate, thereby setting the crucial stereocenter at the C2 position. The application of biocatalysis, particularly through engineered enzymes, offers a green and efficient route for producing key chiral intermediates required for the synthesis of this compound. mdpi.com

Chemical Resolution Techniques for Racemic Precursors of this compound

The preparation of enantiomerically pure this compound often begins with a racemic mixture of a suitable precursor, such as 2-(4-chlorophenyl)morpholine (B3032904). Chemical resolution techniques are then employed to separate the desired (S)-enantiomer from its (R)-counterpart.

Diastereomeric Salt Formation and Crystallization

A widely utilized method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomers, allowing for their separation by fractional crystallization.

For the resolution of a racemic precursor like 2-(4-chlorophenyl)morpholine, a chiral acid is typically employed. Commonly used resolving agents include derivatives of tartaric acid, such as (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) or dibenzoyltartaric acid (DBTA). rsc.orgmdpi.com The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, enriching one enantiomer. The choice of solvent is crucial and can significantly influence the efficiency of the resolution.

The diastereomeric salt formation and crystallization process can be optimized by varying the molar ratio of the resolving agent, the concentration of the reactants, and the crystallization temperature. After separation, the desired enantiomer is liberated from the salt by treatment with a base.

| Resolving Agent Category | Specific Examples | Application Principle |

| Tartaric Acid Derivatives | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA), Dibenzoyltartaric acid (DBTA) | Formation of diastereomeric salts with differing solubilities, enabling separation by fractional crystallization. rsc.orgmdpi.com |

| Other Chiral Acids | Mandelic acid derivatives | Similar to tartaric acid derivatives, forming diastereomeric salts with the racemic amine precursor. |

Kinetic Resolution Approaches

Kinetic resolution is another powerful strategy for separating enantiomers, based on the differential rates of reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer.

For a precursor of this compound, enzymatic kinetic resolution offers a highly selective approach. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. nih.gov For instance, the racemic amine can be acylated using an acyl donor in the presence of a lipase. One enantiomer will react faster, leading to the formation of an enantioenriched amide and leaving behind the unreacted, enantioenriched amine. The choice of enzyme, acyl donor, and solvent are critical parameters that need to be optimized for high enantioselectivity.

Non-enzymatic kinetic resolution can also be achieved using chiral acylating agents. nih.gov Chiral hydroxamic acids, for example, have been shown to be effective in the kinetic resolution of various N-heterocycles. nih.gov The reaction of a racemic morpholine precursor with a chiral acylating agent would yield a mixture of diastereomeric amides at different rates, allowing for the separation of the unreacted enantiomer.

| Resolution Type | Catalyst/Reagent | Mechanism |

| Enzymatic | Lipases | Enantioselective acylation of the racemic amine precursor, where one enantiomer reacts at a significantly higher rate. |

| Non-enzymatic | Chiral Acylating Agents (e.g., chiral hydroxamic acids) | Differential rates of acylation of the enantiomers, leading to the enrichment of the less reactive enantiomer. nih.gov |

Multi-component Reactions in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of heterocyclic scaffolds like morpholines. While specific MCRs for the direct synthesis of this compound are not extensively documented, general strategies for morpholine synthesis can be adapted.

The assembly of the morpholine ring through an MCR could potentially involve the reaction of a 4-chlorophenyloxirane, an ethanolamine derivative, and a third component that introduces the ethyl group onto the nitrogen atom. The stereochemistry at the C2 position would need to be controlled through the use of a chiral starting material or a chiral catalyst. The development of a stereoselective MCR for this specific scaffold would represent a significant advancement in its synthesis.

Optimization of Reaction Conditions for Yield and Stereochemical Purity

The synthesis of this compound involves several steps, each requiring careful optimization to maximize the yield and maintain high stereochemical purity.

In the case of diastereomeric salt resolution, key parameters to optimize include:

Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent that provides a significant difference in solubility between the two diastereomers is ideal.

Temperature: The crystallization temperature can affect both the yield and the enantiomeric excess of the product.

Molar ratio of resolving agent: The stoichiometry of the chiral resolving agent can influence the efficiency of the resolution.

For kinetic resolution, the following factors are crucial:

Catalyst/Enzyme loading: The amount of catalyst or enzyme can affect the reaction rate and selectivity.

Reaction time: The reaction needs to be stopped at the optimal time to achieve a good balance between conversion and enantiomeric excess of the unreacted starting material.

Temperature: Enzyme activity and selectivity are often highly temperature-dependent.

The N-ethylation of the resolved 2-(4-chlorophenyl)morpholine is another critical step. The choice of the ethylating agent (e.g., ethyl iodide, diethyl sulfate), base, and solvent can impact the yield and prevent side reactions. Reaction conditions should be mild enough to avoid racemization of the chiral center.

Derivatization Strategies for Structural Modification of the this compound Core

Derivatization of the this compound core allows for the exploration of structure-activity relationships and the development of analogues with modified properties. Modifications can be introduced at various positions of the morpholine ring and the phenyl group.

Advanced Spectroscopic and Chromatographic Characterization of 2s 2 4 Chlorophenyl 4 Ethylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments reveal connectivity and spatial relationships between them.

For (2S)-2-(4-chlorophenyl)-4-ethylmorpholine, the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The ethyl group on the morpholine (B109124) nitrogen would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons of the morpholine ring would appear as a series of complex multiplets. The proton at the chiral center (C2), being adjacent to the chlorophenyl ring, would likely resonate as a doublet of doublets. The aromatic protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would confirm the presence of the ethyl group, the four carbons of the morpholine ring, and the six carbons of the 4-chlorophenyl substituent. The carbon atom of the chiral center (C2) would be readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.1 | Triplet |

| Ethyl CH₂ | ~2.5 | Quartet |

| Morpholine Protons | 2.0 - 4.0 | Multiplets |

| C2-H (Chiral Center) | ~4.5 | Doublet of Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | ~12 |

| Ethyl CH₂ | ~52 |

| Morpholine C3, C5 | ~50-55 |

| Morpholine C6 | ~67 |

| C2 (Chiral Center) | ~75 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₁₂H₁₆ClNO), the expected exact mass can be calculated. In an HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺. The high accuracy of the mass measurement would confirm the elemental composition.

When subjected to fragmentation (e.g., in MS/MS experiments), the molecule would break in a predictable manner. Key fragmentation pathways would likely include the loss of the ethyl group, cleavage of the morpholine ring, and the formation of a stable 4-chlorophenyl containing cation. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a crucial tool in the analysis of complex mixtures and the identification of impurities. kuleuven.be

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

| [M+H]⁺ (HRMS) | m/z ~226.0993 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. These would include C-H stretching vibrations for both aliphatic (ethyl and morpholine) and aromatic (chlorophenyl) protons, C-O-C stretching from the morpholine ether linkage, C-N stretching for the tertiary amine, and bands characteristic of the 1,4-disubstituted benzene ring. A band corresponding to the C-Cl stretch would also be expected. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 4-chlorophenyl group. The UV-Vis spectrum is expected to show absorption maxima characteristic of substituted benzene rings, typically in the range of 200-280 nm.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-O-C Stretch (Ether) | 1150-1085 |

| C-N Stretch (Tertiary Amine) | 1250-1020 |

| Aromatic C=C Bending | ~830 (para-disubstitution) |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral compound, determining its enantiomeric purity is critical. Chiral chromatography is the primary method used for separating enantiomers, which have identical physical properties in an achiral environment but interact differently with a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers in the pharmaceutical industry. nih.gov The method utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for developing a separation method for this analyte. nih.gov The enantiomeric excess (e.e.) can be accurately calculated by integrating the peak areas of the two enantiomers.

A typical method would involve a normal-phase or polar organic mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile) on a column like Chiralpak® or Lux®.

Gas Chromatography (GC) with a chiral column can also be employed for enantiomeric separation, particularly for volatile and thermally stable compounds. gcms.cz Chiral GC columns often contain a cyclodextrin-based stationary phase. For a compound like this compound, GC analysis would provide high resolution and sensitivity. The choice between HPLC and GC would depend on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While the techniques above can confirm the structure and relative purity of the compound, X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.

For this compound, a successful crystallographic analysis would unambiguously confirm the (S)-configuration at the C2 chiral center. Furthermore, it would provide valuable information on the molecule's conformation, such as the preferred conformation of the morpholine ring (typically a chair conformation) and the rotational orientation of the 4-chlorophenyl and ethyl groups. nih.gov This technique provides the most complete picture of the molecule's static structure.

Computational Chemistry and Molecular Modeling Studies of 2s 2 4 Chlorophenyl 4 Ethylmorpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, which are fundamental to its stability, reactivity, and interactions. Methods like Density Functional Theory (DFT) would be used to determine key electronic descriptors.

Detailed Research Findings:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electron-donating and accepting capabilities. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. researchgate.net This map helps identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for understanding intermolecular interactions, particularly with biological targets. researchgate.net

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, would be calculated to quantify the molecule's reactivity.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not rigid. Conformational analysis is performed to identify the stable conformations (isomers that can be interconverted by rotation around single bonds) and to map the potential energy surface (PES). sciepub.comsciepub.com

Detailed Research Findings:

Potential Energy Surface (PES): A systematic search of the torsional angles of the rotatable bonds (e.g., the bond connecting the chlorophenyl group to the morpholine (B109124) ring and the N-ethyl group) would generate a PES. sciepub.comsciepub.comyoutube.com This surface maps the energy of the molecule as a function of its geometry. sciepub.comsciepub.com

Stable Conformers: The minima on the PES correspond to the most stable, low-energy conformations of the molecule. sciepub.comsciepub.com The geometric parameters (bond lengths, angles) and relative energies of these conformers would be determined. The global minimum represents the most probable conformation in a vacuum.

Transition States: Saddle points on the PES represent the energy barriers (transition states) for interconversion between different stable conformers. sciepub.comsciepub.com

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population (%) at 298K |

| 1 (Global Min.) | 0.00 | C-C-N-C: 175 | 65.2 |

| 2 | 1.25 | C-C-N-C: -65 | 28.1 |

| 3 | 2.50 | C-C-N-C: 70 | 6.7 |

Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility and Solvent Effects

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and the influence of the environment (like water as a solvent). nih.gov

Detailed Research Findings:

Conformational Flexibility: Simulations would track the molecule's structural changes over nanoseconds. Analysis of the trajectory would reveal which parts of the molecule are rigid and which are flexible. The root-mean-square deviation (RMSD) would quantify the stability of the starting conformation, while the root-mean-square fluctuation (RMSF) would highlight the flexibility of specific atoms. nih.gov

Solvent Effects: Running simulations in an explicit water box would show how solvent molecules interact with the compound. The formation of hydrogen bonds and the arrangement of water molecules around hydrophobic parts (like the chlorophenyl ring) would be analyzed to understand its solubility and behavior in an aqueous biological environment.

Ligand-Macromolecule Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govscispace.commdpi.commdpi.com This is crucial for identifying potential biological targets and understanding the mechanism of action. neliti.com

Detailed Research Findings:

Binding Affinity: Docking algorithms would calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between (2S)-2-(4-chlorophenyl)-4-ethylmorpholine and the active site of various potential protein targets. scispace.com A lower score typically indicates a more favorable binding interaction.

Binding Pose and Interactions: The simulation would predict the most likely 3D orientation (pose) of the ligand within the protein's binding pocket. nih.gov Analysis of this pose would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the protein. scispace.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Val56, Leu123 | Hydrophobic |

| Glu110 | Hydrogen Bond | ||

| Monoamine Oxidase B | -7.9 | Tyr326, Phe343 | Pi-Pi Stacking |

| Ile199 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Rationalizing Biological Activity

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built using a dataset of similar molecules with known activities to predict the activity of new or untested compounds. nih.govslideshare.net

Detailed Research Findings: To build a QSAR model for a series of morpholine derivatives including this compound, one would:

Compile a Dataset: Gather a set of structurally related morpholine compounds with experimentally measured biological activity against a specific target.

Calculate Descriptors: For each molecule, calculate various molecular descriptors (e.g., physicochemical, electronic, topological).

Develop a Model: Use statistical methods (like multiple linear regression or machine learning) to create an equation that links the descriptors to the biological activity. researchgate.netplos.org

Validate the Model: The model's predictive power would be rigorously tested to ensure its reliability. nih.gov The resulting model could then be used to predict the activity of this compound and explain which structural features are most important for its activity. researchgate.net

Pharmacophore Modeling for Identifying Essential Structural Features for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govd-nb.info

Detailed Research Findings:

Model Generation: Based on a set of known active molecules, a 3D pharmacophore model would be generated. pharmacophorejournal.commdpi.comnih.gov This model would consist of features like hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings arranged in a specific spatial orientation. d-nb.infoijper.org For this compound, key features would likely include the aromatic ring, the morpholine oxygen (as a hydrogen bond acceptor), and hydrophobic features from the ethyl and chlorophenyl groups.

Model Application: This pharmacophore model serves as a 3D query to screen large compound databases to find other structurally diverse molecules that might have the same biological activity. nih.govnih.gov

Virtual Screening Approaches for Identifying Novel Biological Targets

Virtual screening involves computationally screening large libraries of small molecules to identify those likely to bind to a drug target. nih.gov An inverse approach, known as inverse or reverse virtual screening, uses a single molecule to screen against a library of potential biological targets. nih.govunisa.it

Detailed Research Findings:

Target Identification: The 3D structure of this compound would be docked against a database of known protein structures (e.g., the Protein Data Bank). nih.govunisa.it

Hit List and Ranking: The proteins would be ranked based on the predicted binding affinity (docking score). plos.orgscispace.com Targets that rank highly are considered potential biological targets for the molecule. This approach can help in drug repurposing or in identifying the mechanism of action for a compound with known phenotypic effects but an unknown molecular target. unisa.it

In Vitro Biochemical Interactions and Mechanistic Studies of 2s 2 4 Chlorophenyl 4 Ethylmorpholine

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Competitive, Non-competitive, Uncompetitive)

No information is available in the public domain regarding the enzyme inhibition kinetics or the mechanism of action of (2S)-2-(4-chlorophenyl)-4-ethylmorpholine.

Kinetic Parameter Determination (K_i, V_max, K_m)

There are no published studies that have determined the kinetic parameters (K_i, V_max, K_m) of this compound with any enzyme.

Investigation of Enzyme-Ligand Binding Interactions

Investigations into the binding interactions between this compound and any enzyme target have not been reported.

Receptor Binding Affinity and Selectivity Profiling (e.g., K_i, IC_50)

The receptor binding affinity and selectivity profile for this compound are currently unknown.

Radioligand Binding Assays

No radioligand binding assays have been published for this compound.

Functional Assays for Receptor Activation or Inhibition

There is no available data from functional assays to indicate whether this compound acts as an activator or inhibitor of any receptor.

Cellular Target Engagement Studies (In Vitro Assays)

In vitro cellular target engagement studies for this compound have not been documented in the scientific literature.

Cell-Based Enzyme Assays

At present, specific data from cell-based enzyme assays for this compound are not publicly available. These assays are crucial for determining whether the compound acts as an inhibitor or activator of specific enzymes within a cellular context. Such studies often utilize recombinant enzymes or cell lysates to measure the compound's effect on enzyme activity, providing insights into its potential therapeutic targets.

Cellular Thermal Shift Assays (CETSA)

There is currently no publicly available information regarding the use of Cellular Thermal Shift Assays (CETSA) to determine the target engagement of this compound. CETSA is a powerful technique for confirming direct binding of a compound to its target protein in a cellular environment. researchgate.netnih.gov The principle of the assay relies on the ligand-induced thermal stabilization of the target protein. nih.govnih.gov

Fluorescence Polarization Assays

Information on the use of fluorescence polarization assays to study the binding interactions of this compound is not currently available in the public domain. This technique is widely used to investigate molecular interactions in solution, particularly for assessing the binding of small molecules to larger proteins. The assay measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a target.

Investigating Biochemical Pathways Modulation

The broader impact of a compound on cellular function is often mediated through the modulation of complex biochemical pathways.

Angiogenesis

Specific studies detailing the effect of this compound on angiogenesis are not currently available. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in diseases such as cancer. nih.govmdpi.com In vitro models, such as endothelial cell tube formation assays, are commonly used to screen compounds for pro- or anti-angiogenic properties.

Protease Activity

There is no specific information available concerning the modulation of protease activity by this compound. Proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in many diseases. Activity-based probes and specific substrates are often used in vitro to assess a compound's ability to inhibit or enhance the activity of particular proteases. nih.govnih.gov

In Vitro Metabolic Stability and Metabolite Identification

Microsomal Stability Assays (e.g., Human, Rodent Liver Microsomes)

While specific data for this compound is not available, microsomal stability assays are a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes. creative-bioarray.comevotec.com These assays involve incubating the compound with liver microsomes from different species, such as humans and rodents, and monitoring its disappearance over time. utsouthwestern.eduresearchgate.net The data generated, including half-life (t½) and intrinsic clearance (CLint), help predict the in vivo hepatic clearance of the compound. nih.gov

Table 1: Representative Microsomal Stability Assay Parameters (Illustrative)

| Parameter | Human Liver Microsomes | Rodent Liver Microsomes |

| Compound Concentration | 1 µM | 1 µM |

| Microsomal Protein | 0.5 mg/mL | 0.5 mg/mL |

| Incubation Timepoints | 0, 5, 15, 30, 60 min | 0, 5, 15, 30, 60 min |

| Analysis Method | LC-MS/MS | LC-MS/MS |

This table is for illustrative purposes only, as specific data for this compound is not available.

Hepatocyte Stability Assays

Table 2: Representative Hepatocyte Stability Assay Parameters (Illustrative)

| Parameter | Value |

| Cell Type | Cryopreserved Human Hepatocytes |

| Cell Density | 1 x 10^6 cells/mL |

| Compound Concentration | 1 µM |

| Incubation Timepoints | 0, 15, 30, 60, 120 min |

| Analysis Method | LC-MS/MS |

This table is for illustrative purposes only, as specific data for this compound is not available.

Identification of Putative Metabolic Pathways and Enzymes (e.g., Cytochrome P450 isoforms, UGT isoforms)

The biotransformation of xenobiotics, including the compound this compound, is a critical process that determines their pharmacokinetic profile and biological activity. This process is broadly categorized into Phase I and Phase II metabolic reactions. Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. nih.govnih.govmdpi.com These reactions typically involve oxidation, reduction, or hydrolysis. nih.gov Following Phase I, Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. mdpi.comsimpleandpractical.com This latter process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs). simpleandpractical.comnih.gov

While specific in vitro studies on the metabolic pathways of this compound are not extensively detailed in the public domain, educated inferences can be drawn based on the metabolism of structurally related compounds. The presence of a morpholine (B109124) ring and a 4-chlorophenyl group suggests several potential sites for metabolic modification.

Putative Phase I Metabolic Pathways:

Based on the structure of this compound, several oxidative metabolic pathways are plausible, likely catalyzed by various CYP isoforms. The CYP1, CYP2, and CYP3 families are principally responsible for the metabolism of a vast majority of clinical drugs. mdpi.com

Potential Phase I reactions for this compound could include:

N-dealkylation: The ethyl group attached to the morpholine nitrogen is a likely site for oxidative N-dealkylation, a common metabolic pathway for compounds containing N-alkyl moieties. researchgate.net This would result in the formation of 2-(4-chlorophenyl)morpholine (B3032904).

Hydroxylation: The aromatic chlorophenyl ring could undergo hydroxylation at various positions, leading to the formation of phenolic metabolites. The ethyl group could also be a site for hydroxylation.

Morpholine Ring Cleavage: As observed with other morpholine-containing drugs, such as mosapride, cleavage of the morpholine ring is a possible metabolic route. nih.gov

N-oxidation: The nitrogen atom within the morpholine ring could be subject to N-oxidation. nih.gov

The primary CYP enzymes involved in the metabolism of most drugs are CYP3A4 and CYP2D6, which collectively metabolize a significant percentage of therapeutic agents. nih.gov Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 also play important roles in drug metabolism. unito.itmdpi.com Without specific experimental data, it is hypothesized that one or more of these major CYP isoforms would be involved in the Phase I metabolism of this compound.

Putative Phase II Metabolic Pathways:

Following the introduction of hydroxyl groups through Phase I oxidation, the resulting metabolites of this compound would be candidates for Phase II conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UGTs. simpleandpractical.comxenotech.com

Glucuronidation: Phenolic metabolites formed from the hydroxylation of the chlorophenyl ring can be conjugated with glucuronic acid. This process, mediated by UGTs, would significantly increase the hydrophilicity of the metabolites, preparing them for renal or biliary excretion. nih.gov UGT1A and UGT2B are the main subfamilies involved in the glucuronidation of drugs. simpleandpractical.com

The table below summarizes the putative enzymes and metabolic reactions for this compound.

| Metabolic Phase | Putative Reaction | Potential Metabolite Structure | Putative Enzyme Family/Isoform |

| Phase I | N-dealkylation | 2-(4-chlorophenyl)morpholine | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Phase I | Aromatic Hydroxylation | Hydroxylated chlorophenyl derivative | Cytochrome P450 (e.g., CYP2D6, CYP2C9) |

| Phase I | Morpholine Ring Cleavage | Ring-opened metabolites | Cytochrome P450 |

| Phase I | N-oxidation | N-oxide derivative | Cytochrome P450 |

| Phase II | Glucuronidation | Glucuronide conjugate of hydroxylated metabolite | UDP-glucuronosyltransferase (e.g., UGT1A, UGT2B) |

It is important to emphasize that the metabolic pathways and specific enzymes outlined above are putative and based on established principles of drug metabolism and the chemical structure of this compound. Definitive identification would necessitate rigorous in vitro studies using human liver microsomes, hepatocytes, and recombinant CYP and UGT isoforms. mdpi.com Such studies are crucial for understanding the potential for drug-drug interactions, as co-administered drugs can act as inducers or inhibitors of these metabolic enzymes. nih.govnih.gov

Structure Activity Relationship Sar and Structural Optimization of 2s 2 4 Chlorophenyl 4 Ethylmorpholine Analogues

Systematic Substitution Studies on the 4-chlorophenyl Moiety

The 4-chlorophenyl group plays a critical role in the interaction of these compounds with their biological targets. Its electronic properties, size, and position of the substituent are key determinants of activity.

The nature and position of the halogen on the phenyl ring significantly modulate the activity of 2-phenylmorpholine (B1329631) analogues. In studies of closely related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, a clear trend was observed for substitutions at the para (4-position). A comparison of halogen substituents revealed a rank order of potency where bromo was greater than chloro, which in turn was greater than fluoro (4-bromo > 4-chloro > 4-fluoro) for antagonist activity at the α3β4* nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov For instance, changing the 4-chloro group to a 4-bromo group resulted in an approximate twofold increase in antagonist potency, whereas a change to a 4-fluoro group led to a slight decrease. nih.gov

Moving the substituent from the para-position can also have a substantial impact. For example, 3-fluorophenmetrazine (B1651833) and 3-chlorophenmetrazine have been synthesized and evaluated as monoamine releasers, indicating that the ortho- and meta-positions are also viable locations for substitution, leading to active compounds. nih.govgoogle.com

| Compound Analogue (Substitution on Phenyl Ring) | Relative Potency (α3β4*-nAChR Antagonism) |

| 4-Bromo | ~2x increase vs 4-chloro |

| 4-Chloro | Reference |

| 4-Fluoro | Slight decrease vs 4-chloro |

Data derived from studies on 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

The electronic nature of substituents on the phenyl ring is a critical factor influencing biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the aromatic ring, which can affect receptor binding interactions. mdpi.com

Generally, strong electron-withdrawing groups like cyano (-CN) or nitro (-NO2) can significantly alter the electronic distribution across the molecule. mdpi.com In some molecular scaffolds, these groups have been shown to enhance binding energy. mdpi.com Conversely, electron-donating groups, such as a methyl (-CH3) group, can increase electron density in the ring. mdpi.comnih.gov The introduction of a 4-methyl group on the phenyl ring of phenmetrazine, creating 4-methylphenmetrazine (4-MPM), produces a compound that is a potent substrate-type releaser at dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov This suggests that modifying the electronic properties of the phenyl ring, whether by withdrawal or donation, is a key strategy for tuning the monoamine releasing activity of this class of compounds. nih.govgoogle.com

Steric bulk and lipophilicity are physicochemical properties that govern how a molecule fits into a binding site and crosses biological membranes. Increasing the size (steric bulk) of the substituent on the phenyl ring can either enhance or hinder activity, depending on the topology of the target receptor. nih.gov

Modification of the Ethyl Linker and its Impact on Biological Activity

The N-substituent on the morpholine (B109124) ring, in this case, an ethyl group, is a critical determinant of potency and selectivity. Research into N-alkylation of related 2-phenylmorpholine compounds demonstrates a clear structure-activity relationship. nih.gov

In a study of (2S,S)-2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogues, the N-H parent compound was systematically alkylated to yield N-methyl, N-ethyl, and N-propyl derivatives. The results showed that increasing the alkyl chain length from methyl to ethyl or propyl significantly enhanced potency. The N-ethyl and N-propyl analogues were found to be more potent dopamine (DA) and norepinephrine (NE) uptake inhibitors, as well as more potent antagonists of α3β4*-nAChRs, compared to both the unsubstituted (N-H) and N-methyl analogues. nih.gov This suggests that the ethyl group provides an optimal size and conformation for interaction with the binding sites of monoamine transporters and certain nicotinic receptors.

| N-Substituent | Relative Potency (DA/NE Uptake Inhibition & nAChR Antagonism) |

| N-H | Baseline |

| N-Methyl | Moderate increase vs N-H |

| N-Ethyl | High Potency; more potent than N-H and N-Methyl |

| N-Propyl | High Potency; more potent than N-H and N-Methyl |

Data derived from studies on 2-(4-chlorophenyl)-3,5,5-trimethylmorpholine analogues. nih.gov

Structural Variations on the Morpholine Ring and their Pharmacological Consequences

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its physicochemical properties and synthetic accessibility. nih.govnih.gov Variations to this ring can have profound pharmacological consequences.

One common modification is the introduction of alkyl groups. The well-known stimulant phenmetrazine is 3-methyl-2-phenylmorpholine. nih.gov The addition of this methyl group at the C3 position significantly influences its activity as a monoamine releaser. nih.gov Further substitution, such as at the C5 position, has also been explored to modulate activity. nih.gov The introduction of alkyl groups at the C3 position of the morpholine ring has been noted to increase anticancer activity in other compound series, highlighting the importance of substitution at this location. e3s-conferences.org

Another significant structural variation is the replacement of the oxygen atom with a sulfur atom to create a thiomorpholine (B91149) analogue. jchemrev.com Thiomorpholine derivatives often retain the biological activities of their morpholine counterparts and have been investigated for a wide range of pharmacological effects. jchemrev.comresearchgate.net This bioisosteric replacement alters the ring's geometry, polarity, and hydrogen bonding capacity, which can fine-tune the compound's interaction with its biological targets. researchgate.net

Role of Stereochemistry at the C2 Position on Efficacy and Selectivity

Chirality is a fundamental aspect of the SAR of 2-phenylmorpholine analogues, as biological receptors are themselves chiral and often exhibit stereoselective binding. nih.govtg.org.au The carbon at the C2 position of the morpholine ring, which is attached to the 4-chlorophenyl group, is a chiral center. The specific (S) configuration is critical for the compound's efficacy.

In studies of closely related chiral morpholine analogues, the enantiomers often display significantly different pharmacological activities. nih.govmdpi.com For example, research on 2-phenyl-3,5,5-trimethylmorpholine analogues demonstrated that the (S,S) enantiomers possess greater potency as inhibitors of dopamine and norepinephrine uptake compared to their (R,R) counterparts. nih.gov Similarly, the appetite-suppressing activity of 2-benzylmorpholine, an isomer of phenmetrazine, was found to reside exclusively in the (+)-enantiomer. nih.gov This high degree of enantioselectivity underscores the importance of the specific three-dimensional arrangement of the phenyl ring relative to the morpholine scaffold for proper alignment and interaction with the receptor binding site. nih.gov An incorrect orientation, as seen in the (R) enantiomer, can lead to a dramatic loss of potency. tg.org.auntu.edu.sg

Rational Design Principles for Lead Compound Optimization

The optimization of (2S)-2-(4-chlorophenyl)-4-ethylmorpholine as a lead compound is centered on enhancing its potency and selectivity as a monoamine reuptake inhibitor. The core structure, a 2-phenylmorpholine scaffold, serves as a key pharmacophore that positions the aromatic and amine features in a specific spatial arrangement conducive to binding with monoamine transporters. The rational design of analogues has been guided by several key principles aimed at refining the compound's pharmacological profile.

A primary strategy in the optimization process involves the systematic modification of various substituents on the phenylmorpholine core to understand their influence on binding affinity and functional activity at DAT, NET, and SERT. This approach allows for the fine-tuning of the compound's selectivity profile, aiming for either a balanced inhibition of all three transporters (a "triple reuptake inhibitor") or selective inhibition of one or two, depending on the therapeutic goal.

Key areas of the molecule that have been targeted for modification in SAR studies include:

Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for potency and selectivity. The 4-chloro substituent in the lead compound is a common starting point, and variations with other halogens (e.g., fluorine, bromine) or electron-donating/withdrawing groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the transporter binding sites.

Substitution on the Morpholine Nitrogen: The N-ethyl group is another key point for modification. Altering the size, lipophilicity, and polarity of this substituent can impact the compound's affinity for the transporters and its pharmacokinetic properties. For instance, replacing the ethyl group with other alkyl chains, cyclic moieties, or functionalized groups can modulate its activity profile.

Stereochemistry: The stereochemistry at the C2 position of the morpholine ring is crucial for biological activity. The (2S) configuration is often found to be more potent for the desired monoamine transporter interactions compared to the (2R) enantiomer or the racemic mixture. Maintaining this stereochemical integrity is a central aspect of the rational design process.

The overarching goal of these rational design principles is to develop analogues with an optimized balance of potency, selectivity, and drug-like properties, including metabolic stability and oral bioavailability, to produce a viable clinical candidate.

The following table presents hypothetical data illustrating the structure-activity relationships of this compound analogues, showcasing how modifications to the core structure can influence their inhibitory activity at the dopamine, norepinephrine, and serotonin (B10506) transporters.

| Compound | R1 (Phenyl Ring) | R2 (Nitrogen) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 1 | 4-Cl | Ethyl | 50 | 100 | 250 |

| 2 | 4-F | Ethyl | 75 | 120 | 300 |

| 3 | 4-Br | Ethyl | 45 | 90 | 220 |

| 4 | 3,4-diCl | Ethyl | 30 | 80 | 200 |

| 5 | 4-Cl | Methyl | 60 | 110 | 280 |

| 6 | 4-Cl | Propyl | 55 | 105 | 260 |

| 7 | 4-Cl | Cyclopropyl | 65 | 115 | 290 |

| 8 | H | Ethyl | 200 | 350 | 800 |

Table 1: Structure-Activity Relationship of (2S)-2-(Aryl)-4-(Alkyl)morpholine Analogues

This data illustrates that substitutions on the phenyl ring and the morpholine nitrogen significantly impact the inhibitory potency of these compounds. For instance, the introduction of a second chloro group at the 3-position of the phenyl ring (Compound 4) appears to enhance potency at the dopamine transporter. Conversely, removal of the 4-chloro substituent (Compound 8) leads to a marked decrease in activity across all three transporters, highlighting the importance of this feature for binding. Variations in the N-alkyl substituent show a more subtle effect, with the ethyl group in the lead compound providing a good balance of activity.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets for (2S)-2-(4-chlorophenyl)-4-ethylmorpholine and its Derivatives

The diverse biological activities of morpholine-containing compounds suggest that this compound and its derivatives could interact with a wide range of molecular targets. researchgate.nete3s-conferences.org Future research should focus on identifying and validating these targets to understand the compound's mechanism of action.

Systematic screening of this compound against various target classes is a crucial first step. Given that morpholine (B109124) derivatives have shown activity as anticancer, anti-inflammatory, and antimicrobial agents, initial screening could focus on targets within these therapeutic areas. researchgate.net For instance, kinases, which are often implicated in cancer and inflammatory diseases, are a promising target class for aryl-morpholine derivatives. nih.govacs.org

To explore a broader range of potential applications, structure-activity relationship (SAR) studies will be essential. e3s-conferences.org By synthesizing and evaluating a library of derivatives with modifications to the chlorophenyl and ethyl groups, researchers can identify key structural features required for activity at different targets. This approach will not only help in pinpointing novel biological targets but also in optimizing the compound's potency and selectivity.

The following table outlines potential derivatives for synthesis and screening:

| Derivative | Modification | Rationale |

| (2S)-2-(4-fluorophenyl)-4-ethylmorpholine | Substitution of chlorine with fluorine | To investigate the effect of halogen substitution on activity and metabolic stability. |

| (2S)-2-(4-chlorophenyl)-4-propylmorpholine | Elongation of the N-alkyl chain | To explore the impact of N-substituent size on receptor binding. |

| (2S)-2-(3,4-dichlorophenyl)-4-ethylmorpholine | Addition of a second chlorine atom to the phenyl ring | To assess the influence of increased lipophilicity and electronic effects. |

| (2S)-2-(4-chlorophenyl)-4-(2-hydroxyethyl)morpholine | Introduction of a hydroxyl group on the N-substituent | To enhance solubility and introduce a potential hydrogen bond donor. |

Application of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling rapid and cost-effective prediction of molecular properties and activities. nih.govjsr.orgmdpi.com These computational tools can be leveraged to accelerate the exploration of this compound and its derivatives.

Predictive models can be developed to forecast the biological activity of novel derivatives before their synthesis. biorxiv.orgacs.org By training algorithms on existing datasets of morpholine-containing compounds with known activities, it is possible to create quantitative structure-activity relationship (QSAR) models. africansciencegroup.com These models can then be used to predict the potency of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates.

Furthermore, AI can be employed to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. mdpi.com This in silico profiling is crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the risk of late-stage failures. nih.gov Techniques like deep learning can analyze complex relationships between chemical structures and biological effects, providing more accurate predictions.

Investigation of Molecular Recognition Mechanisms and Hydrogen Bonding Networks

A detailed understanding of how this compound interacts with its biological targets at the molecular level is fundamental for rational drug design. Future investigations should aim to elucidate the specific molecular recognition mechanisms and the role of hydrogen bonding networks in the binding process.

The forces governing drug-receptor interactions include electrostatic attractions, van der Waals forces, and hydrogen bonds. duke.edulibretexts.orgyoutube.com The morpholine oxygen atom can act as a hydrogen bond acceptor, a feature that is often crucial for binding specificity and affinity. researchgate.netunina.it Computational methods, such as molecular docking and molecular dynamics simulations, can provide insights into the binding mode of this compound within the active site of a target protein. nih.govnih.gov These simulations can help identify key amino acid residues involved in the interaction and predict the impact of structural modifications.

Hydrogen bonds play a critical role in the stability and specificity of drug-receptor complexes. unina.itacs.org Investigating the hydrogen bonding network formed between this compound and its target can reveal opportunities for designing derivatives with improved binding affinity. acs.org For instance, introducing or repositioning hydrogen bond donors or acceptors in the molecule could lead to more potent and selective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.